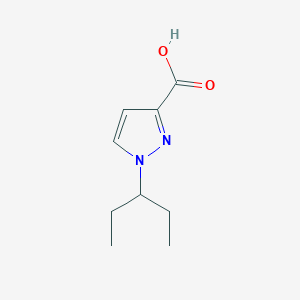

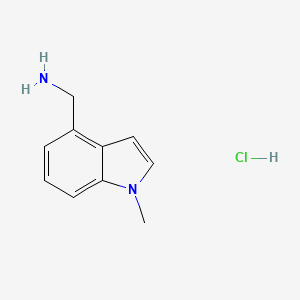

1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Pentan-3-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. It has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Bicyclic and Pyrazole Derivatives : Research led by Thirumoorthi and Adsool (2016) focused on synthesizing a bicyclic compound, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, using a metal-free protocol. This study exemplifies the synthesis of pyrazole derivatives, relevant to the context of 1-(pentan-3-yl)-1H-pyrazole-3-carboxylic acid (Thirumoorthi & Adsool, 2016).

Exploration of Aryl Pyrazole Derivatives : The work of Channar et al. (2018) entailed synthesizing new aryl pyrazole derivatives using 1,3-dicarbonyl motifs, which is related to the synthesis of compounds like this compound. This research provides insight into the synthesis and structural characterization of pyrazole derivatives (Channar et al., 2018).

Biological Studies and Medicinal Chemistry Applications

Inhibition of Enzymes and Anticancer Profile : Channar et al. (2018) also investigated the inhibition of enzymes like alkaline phosphatases and nucleotide pyrophosphatases by the synthesized aryl pyrazole derivatives. They observed significant inhibitory effects on cell growth in various cancer cell lines, suggesting potential medicinal applications of pyrazole derivatives (Channar et al., 2018).

Potential Anti-inflammatory and Antimicrobial Agents : Bekhit et al. (2005) synthesized a series of 1H-pyrazole derivatives and evaluated their anti-inflammatory and antimicrobial activities. This research implies the potential of pyrazole derivatives in developing new pharmaceutical agents (Bekhit, Ashour, & Guemei, 2005).

Chemical Properties and Reactions

Functionalization Reactions of Pyrazole Derivatives : Yıldırım et al. (2005) studied the functionalization reactions of pyrazole-3-carboxylic acid, providing insights into the chemical behavior and potential modifications of pyrazole derivatives, which is relevant for understanding the properties of this compound (Yıldırım, Kandemirli, & Demir, 2005).

Novel Synthesis Methods : Research by Heng (2004) on the synthesis of 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid highlights different processes such as ester condensation and cyclization, which are significant for understanding the synthesis techniques of related pyrazole compounds (Heng, 2004).

Metal-Free Iodine-Catalyzed Synthesis : The study by Sun et al. (2015) on the metal-free synthesis of fully substituted pyrazoles is a critical contribution to the field, as it presents a novel and efficient method for synthesizing pyrazole derivatives, which can be applied to compounds like this compound (Sun et al., 2015).

Eigenschaften

IUPAC Name |

1-pentan-3-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-3-7(4-2)11-6-5-8(10-11)9(12)13/h5-7H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQWOFVSYCVMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C=CC(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)

![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)

![4-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477348.png)

![Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2477350.png)

![Tert-butyl N-[2-(2-hydroxypropylamino)ethyl]carbamate](/img/structure/B2477354.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2477359.png)

![1-[(2-Cyanoethyl)(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2477361.png)